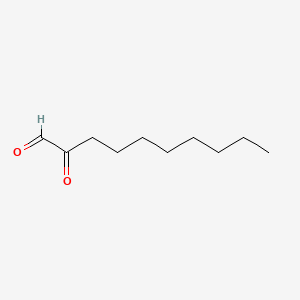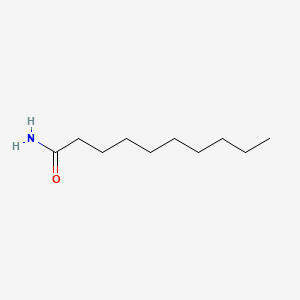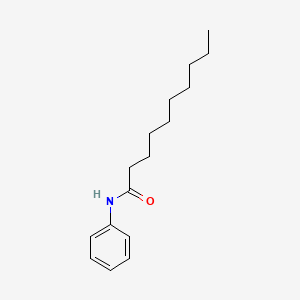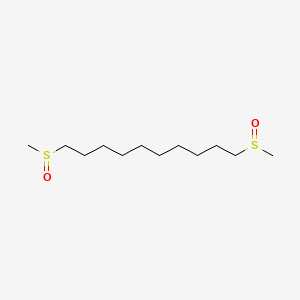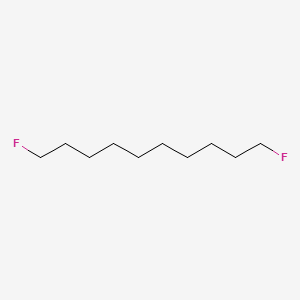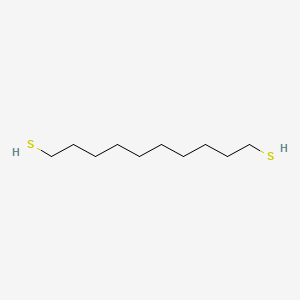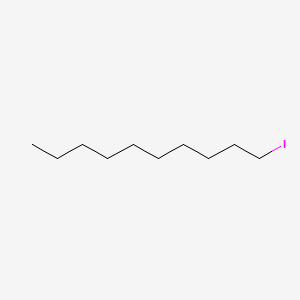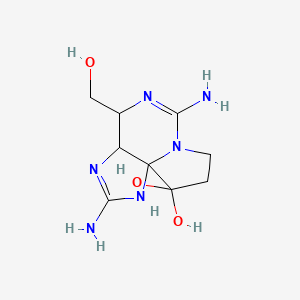
Decarbamoylsaxitoxin
Vue d'ensemble
Description
Decarbamoylsaxitoxin is a neurotoxin naturally produced by marine dinoflagellates and cyanobacteria. It is one of the many analogues of saxitoxin, a potent neurotoxin responsible for paralytic shellfish poisoning. This compound is characterized by its unique chemical structure, which includes a hydroxymethyl group at position 4 and two hydroxy substituents at position 10 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of decarbamoylsaxitoxin involves complex organic reactions. One common method includes the use of liquid-liquid extraction and solid-phase extraction techniques to isolate the compound from natural sources . These methods are preferred due to their high sensitivity and selectivity.
Industrial Production Methods: Industrial production of this compound is not widely documented, primarily due to its natural occurrence and the complexity of its synthesis. advancements in microscale sample preparation methods offer potential for more efficient production .
Analyse Des Réactions Chimiques
Types of Reactions: Decarbamoylsaxitoxin undergoes various chemical reactions, including oxidation, reduction, and substitution
Common Reagents and Conditions: Common reagents used in these reactions include acetic acid for extraction and mild temperature conditions to preserve the original toxin composition . The reactions are typically carried out under controlled laboratory conditions to ensure accuracy and safety.
Major Products Formed:
Applications De Recherche Scientifique
Decarbamoylsaxitoxin has a wide range of scientific research applications:
Mécanisme D'action
Decarbamoylsaxitoxin exerts its effects by binding to sodium channels in nerve cells, blocking the influx of sodium ions. This action disrupts normal nerve signal transmission, leading to paralysis . The molecular targets include specific sites on the sodium channels, which are crucial for its neurotoxic effects .
Comparaison Avec Des Composés Similaires
Saxitoxin: The parent compound, known for its potent neurotoxic effects.
Neosaxitoxin: Similar to saxitoxin but with a hydroxyl group at position 2.
Gonyautoxin: Differentiated by a hydrogensulfate group at position 11
Uniqueness: Decarbamoylsaxitoxin is unique due to its specific structural modifications, including the hydroxymethyl group at position 4 and the double bond between carbons 2 and 3 . These differences result in distinct chemical properties and biological activities compared to other saxitoxin analogues.
Propriétés
IUPAC Name |
2,6-diamino-4-(hydroxymethyl)-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purine-10,10-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N6O3/c10-6-13-5-4(3-16)12-7(11)15-2-1-8(17,18)9(5,15)14-6/h4-5,16-18H,1-3H2,(H2,11,12)(H3,10,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRRIYZJUSNMZMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NC(C3C2(C1(O)O)NC(=N3)N)CO)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58911-04-9 | |
| Record name | Decarbamoylsaxitoxin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038319 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


